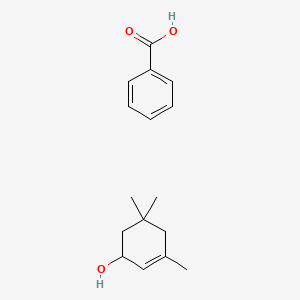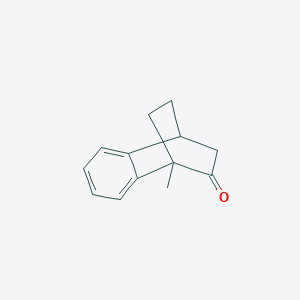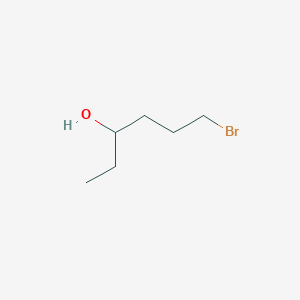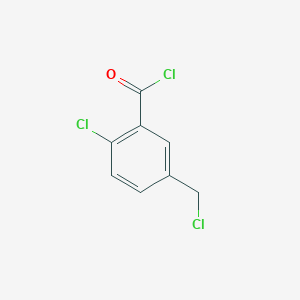![molecular formula C23H23N3O3 B12614061 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol CAS No. 918868-72-1](/img/structure/B12614061.png)
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is a complex organic compound that features an azide group, a methoxyphenyl group, and a diphenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol typically involves multiple steps. One common route starts with the preparation of the intermediate 3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, which is then subjected to azidation. The azidation step often involves the use of sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scale would apply, including optimization of reaction conditions, purification processes, and safety measures to handle azide compounds.
化学反应分析
Types of Reactions
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction to convert azides to amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azide group would yield an amine.
科学研究应用
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azide group allows for bioorthogonal chemistry applications, such as click chemistry, which is used for labeling biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol largely depends on the context in which it is used. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .
相似化合物的比较
Similar Compounds
3-Azido-1-propanol: Another azide-containing compound used in similar bioorthogonal chemistry applications.
4-Methoxyphenyl azide: Used in photochemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azide and methoxyphenyl groups provides versatility in synthetic and biological applications, distinguishing it from simpler azide compounds.
属性
CAS 编号 |
918868-72-1 |
|---|---|
分子式 |
C23H23N3O3 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3 |
InChI 键 |
HUYPUGALWQRHSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)




![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
